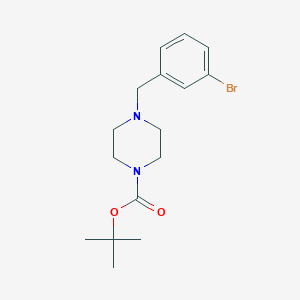

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23BrN2O2 and its molecular weight is 355.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Chemical Structure

The compound “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Properties

The molecular weight of this compound is 355.27 . It appears as a solid at 20°C .Storage

It should be stored in a sealed container in a dry environment, at a temperature between 2-8°C .Análisis Bioquímico

Biochemical Properties

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it can interact with proteases, leading to the inhibition of protein degradation. Additionally, this compound can form non-covalent interactions with proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can either promote or inhibit cell growth . Furthermore, this compound can impact gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of specific genes . These cellular effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors or histone-modifying enzymes . These interactions result in changes in chromatin structure and transcriptional activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can either be excreted or further metabolized . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Actividad Biológica

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate (TB-BBP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TB-BBP is a piperazine derivative characterized by the presence of a tert-butyl group and a bromobenzyl moiety. Its chemical formula is C14H20BrN2O2, with a molecular weight of 316.23 g/mol. The compound's structure can be represented as follows:

The biological activity of TB-BBP is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic system. Piperazine derivatives have been known to exhibit various effects on serotonin receptors, which are crucial in mood regulation and cognitive functions.

Serotonin Receptor Interaction

Research indicates that TB-BBP may function as a partial agonist at certain serotonin receptors, potentially influencing mood and cognitive processes. This is particularly relevant in the context of developing antidepressant therapies. The compound's ability to modulate serotonin transporters (SERT) and receptors (5-HT1A) suggests it could play a role in treating depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that TB-BBP exhibits significant activity against several cancer cell lines, indicating potential anticancer properties. For instance, it has shown cytotoxic effects in assays involving human pancreatic cancer cells, where it inhibited cell proliferation effectively.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MiaPaCa2 | 15.4 | Moderate inhibition |

| BxPC3 | 22.8 | Significant cytotoxicity |

| PANC-1 | 18.5 | High selectivity |

Neuroprotective Effects

Additionally, TB-BBP has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer’s disease.

Case Studies

- Antidepressant Activity : A study focusing on the antidepressant potential of TB-BBP found that it increased serotonin levels in the brain while decreasing the activity of monoamine oxidase (MAO), an enzyme responsible for serotonin degradation. This dual action may contribute to its mood-enhancing effects.

- Cancer Research : In a recent investigation into its anticancer properties, TB-BBP was shown to induce apoptosis in pancreatic cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Lead Compound for Drug Design

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate serves as a lead compound in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Biological Activities

Research indicates that compounds containing the piperazine moiety exhibit a wide spectrum of biological activities, including:

- Antibacterial

- Antifungal

- Anticancer

- Antiparasitic

- Antihistamine

- Antidepressant

These activities are often attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms, which facilitate interactions with biological macromolecules .

Experimental Procedures

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the piperazine ring.

- Introduction of the tert-butyl and bromobenzyl substituents.

- Characterization through techniques such as FT-IR, NMR (both and ), and LC-MS.

These methods ensure that the compound is synthesized with high purity and characterized accurately for further biological testing .

Anticancer Activity

A study evaluated the anticancer properties of various piperazine derivatives, including this compound. The results showed significant cytotoxic effects against several cancer cell lines, suggesting its potential as a novel anticancer agent.

Antidepressant Effects

Another research project investigated the antidepressant-like effects of piperazine derivatives in animal models. This compound demonstrated notable improvements in depressive behaviors, indicating its role as a candidate for further development in treating mood disorders.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also relevant in industrial settings. Safety data sheets highlight the importance of understanding its hazards during handling, storage, and transportation due to its potential toxicity upon inhalation or skin contact .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom on the benzyl group serves as a reactive site for nucleophilic substitution (SN2 or SNAr mechanisms). Common nucleophiles include amines, azides, and thiols.

Example Protocol (Azide Substitution):

A mixture of tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate (1 eq), sodium azide (2 eq), and DMF is stirred at room temperature under nitrogen for 16 hours. The product is isolated via extraction and purified by column chromatography .

Hydrolysis of the tert-Butyl Ester

The Boc group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine carboxylic acid.

Mechanistic Insight:

The Boc group is cleaved via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Deprotection of the Piperazine Amine

The tert-butyl carbamate group is removed under strong acidic conditions to liberate the free piperazine amine, a critical step for further functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Deprotection | TFA/DCM (1:1), 0°C to rt | 4-(3-Bromobenzyl)piperazine | 95% | |

| HCl Deprotection | 4M HCl in dioxane, reflux | 4-(3-Bromobenzyl)piperazine hydrochloride | 90% |

Applications:

The deprotected amine is used in synthesizing pharmacologically active derivatives, such as antipsychotics or antimicrobial agents.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°C | Tert-butyl 4-(3-arylbenzyl)piperazine-1-carboxylate | 70–85% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, 60°C | Tert-butyl 4-(3-alkynylbenzyl)piperazine-1-carboxylate | 65% |

Key Considerations:

-

Reactions typically require anhydrous conditions and inert atmospheres .

-

The Boc group remains stable under these conditions.

Functionalization of the Piperazine Ring

The secondary amine on the piperazine ring undergoes alkylation or acylation when the Boc group is removed.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | Aldehyde, NaBH₃CN, MeOH | N-Alkylated piperazine derivative | 78% | |

| Acylation | Acetyl chloride, Et₃N, DCM | N-Acetyl piperazine derivative | 82% |

Stability Under Standard Conditions

The compound is stable at room temperature but sensitive to:

Propiedades

IUPAC Name |

tert-butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPMLLFLZWGTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701797 | |

| Record name | tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865314-27-8 | |

| Record name | tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.